molecular formula C10H10Cl2N2O2 B14403996 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione CAS No. 88570-24-5

3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione

Cat. No.: B14403996
CAS No.: 88570-24-5
M. Wt: 261.10 g/mol
InChI Key: VHJSRPCKAPFAAT-UHFFFAOYSA-N
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Description

3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione is a synthetic compound that features an imidazole ring, a dichloroethenyl group, and a pentane-2,4-dione moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione can be achieved through several synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radziszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis . These methods typically involve the use of various reagents and catalysts under controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazole ring or the dichloroethenyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole-containing compounds are known for their antibacterial, antifungal, antiviral, and anticancer properties . The presence of the dichloroethenyl group further enhances its potential as a therapeutic agent. In industry, this compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The dichloroethenyl group can also participate in covalent bonding with target molecules, enhancing the compound’s potency and specificity.

Comparison with Similar Compounds

Properties

CAS No.

88570-24-5

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

3-(2,2-dichloro-1-imidazol-1-ylethenyl)pentane-2,4-dione

InChI

InChI=1S/C10H10Cl2N2O2/c1-6(15)8(7(2)16)9(10(11)12)14-4-3-13-5-14/h3-5,8H,1-2H3

InChI Key

VHJSRPCKAPFAAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=C(Cl)Cl)N1C=CN=C1

Origin of Product

United States

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